molecular formula C8H8BFO3 B1340215 4-Acetyl-3-fluorophenylboronic acid CAS No. 481725-35-3

4-Acetyl-3-fluorophenylboronic acid

Cat. No.: B1340215
CAS No.: 481725-35-3
M. Wt: 181.96 g/mol
InChI Key: YHEPWJRNHLTYSL-UHFFFAOYSA-N
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Description

4-Acetyl-3-fluorophenylboronic acid is an organic compound belonging to the class of arylboronic acids. It is characterized by the presence of both an acetyl group and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. This compound is valuable in organic synthesis, particularly in the area of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Scientific Research Applications

4-Acetyl-3-fluorophenylboronic acid has diverse applications in scientific research:

Safety and Hazards

4-Acetyl-3-fluorophenylboronic acid is considered hazardous. It may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment such as gloves and eye protection .

Mechanism of Action

Target of Action

4-Acetyl-3-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling .

Mode of Action

In the Suzuki-Miyaura coupling, the this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling is the main biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds, which is a crucial process in organic synthesis . The downstream effects of this pathway include the synthesis of various organic compounds, including biologically active terphenyls .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of research and development in chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the action of this compound. Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

4-Acetyl-3-fluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, including serine proteases and kinase enzymes, which are essential for cell signaling and metabolic processes . The nature of these interactions often involves the formation of reversible covalent bonds with the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the activity of certain kinase enzymes, leading to alterations in cell signaling pathways that regulate cell growth and proliferation. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by forming covalent bonds with the active sites of target enzymes . This interaction can lead to the inhibition of enzyme function, thereby affecting various biochemical pathways. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound, potentially affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular stress and apoptosis, due to its potent inhibitory effects on essential enzymes and proteins . These findings highlight the importance of optimizing dosage levels to achieve the desired biochemical effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through various biochemical pathways. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of amino acids, lipids, and carbohydrates, leading to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of the compound within different cellular compartments, ensuring its availability for biochemical reactions. Additionally, the distribution of this compound within tissues can be influenced by factors such as tissue permeability and blood flow, which affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through various targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with specific biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3-fluorophenylboronic acid typically involves the borylation of 4-acetyl-3-fluorophenyl halides using boron reagents. One common method is the palladium-catalyzed borylation reaction, where 4-acetyl-3-fluorophenyl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Phenols: Formed from oxidation of the boronic acid group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-3-fluorophenylboronic acid is unique due to the presence of both an acetyl and a fluorine functional group.

Properties

IUPAC Name

(4-acetyl-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEPWJRNHLTYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478220
Record name 4-Acetyl-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481725-35-3
Record name 4-Acetyl-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven-dried, 3-liter, 3-necked, round-bottomed flask (fitted with a nitrogen inlet, addition funnel, and overhead stirrer) was charged with 50 grams (0.25 mole) of 4-cyano-3-fluorophenyl bromide. Anhydrous tetrahydrofuran (200 milliliters) was added to the flask resulting in a clear solution. The solution was cooled to 0° C. using an ice bath. At this temperature, 125 milliliters of 3.0 M solution of CH3MgBr in ether (1.5 equivalents, 0.375 mole) was added slowly to the reaction flask using an addition funnel. The reaction mixture was allowed to slowly warm up to room temperature and was stirred for 48 hours. Thin layer chromatography (TLC) indicated the starting material was consumed. After 48 hours, the reaction was cooled down to −78° C. using an isopropanol/dry ice bath. At −78° C., 50 milliliters of 10.0 M solution of butyllithium in hexane (2.0 equivalents, 0.5 mole) was added to the reaction mixture with continuing stirring. An additional 400 milliliters of THF was added to ensure that reaction mixture was homogeneous and was stirring well. The reaction mixture was stirred at −78° C. for 3 hours. To the reaction mixture was added 170 milliliters of trimethylborate (6.0 equivalents, 1.5 mole) slowly using an addition funnel and the temperature was maintained at −78° C. While stirring, the reaction mixture was allowed to warm up to room temperature overnight The progress of the reaction was monitored by TLC. After cooling the reaction mixture to 0° C. (using an ice bath) the contents were transferred into a 5 liter beaker. The flask was rinsed with 100 milliliters of methanol and the washing was combined with the reaction mixture. To the reaction mixture, 500 milliliters of 1 N HCl was slowly added Subsequently, the pH of the mixture was brought to 4 by the addition of concentrated HCl. The reaction mixture was stirred for 3 hours. The organic solvent was removed by rotary evaporator. The concentrated aqueous content was extracted with ether (250 milliliter×6). The combined organic layer was washed with brine solution (200 milliliter×2) and was dried over MgSO4. After filtration, ether was removed by rotary evaporator. The residue was recrystallized from hot water yielding an off white solid. Yield: 22 grams (50%/).
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50 g
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